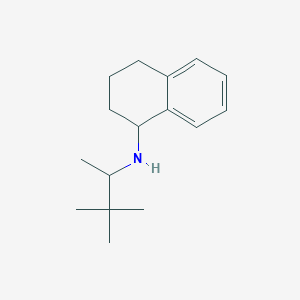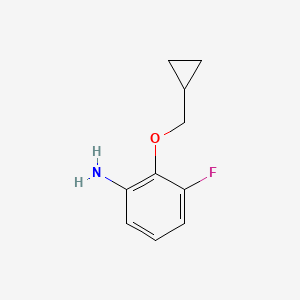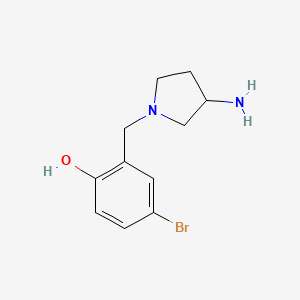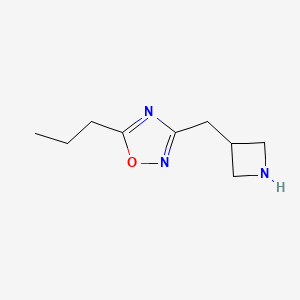
3-(Azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole
Descripción general
Descripción
3-(Azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
- Azetidines are found in natural products and synthetic compounds with diverse biological activities . These activities could include enzyme inhibition, receptor modulation, or interference with cellular signaling pathways.
Mode of Action
- The compound likely undergoes aza-Michael addition reactions. Specifically, it reacts with NH-heterocycles (such as amines) to form functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Biochemical Pathways
Pharmacokinetics
- The compound’s absorption depends on its lipophilicity (LogP) and solubility. It is soluble in water and organic solvents . Once absorbed, it may distribute throughout the body. Metabolic pathways are not explicitly described. Elimination likely occurs through renal or hepatic routes.
Análisis Bioquímico
Biochemical Properties
3-(Azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those catalyzing aza-Michael addition reactions . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the enzymes and influence the overall biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of tubulin, leading to changes in cell cycle progression and apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby impacting cellular function at multiple levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including disruption of cellular homeostasis and induction of apoptosis. Threshold effects have been observed, indicating a narrow therapeutic window for its application.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . These interactions can affect metabolic flux and alter the levels of various metabolites, thereby influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which in turn affect its biochemical activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its activity can be modulated by its localization, with different effects observed in the cytoplasm, nucleus, and other subcellular regions.
Propiedades
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-3-9-11-8(12-13-9)4-7-5-10-6-7/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLJVVKGILIOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


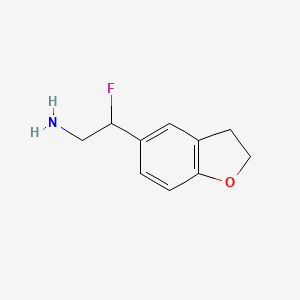
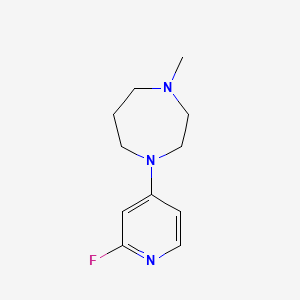
![[1-(2-Fluoropyridin-4-yl)piperidin-3-yl]methanol](/img/structure/B1474639.png)
![[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1474640.png)
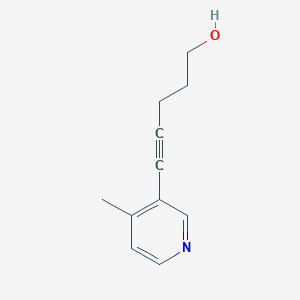
![(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1474642.png)
![2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474646.png)
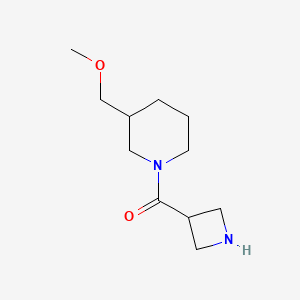
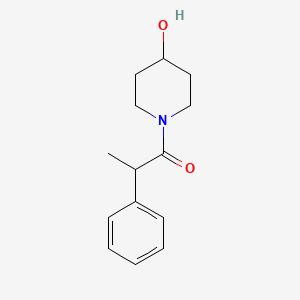
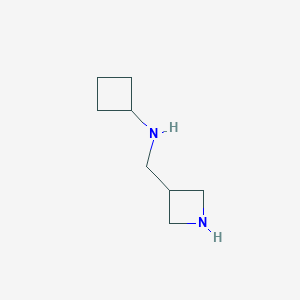
![2-[Ethyl(2-fluoropyridin-4-yl)amino]ethan-1-ol](/img/structure/B1474652.png)
